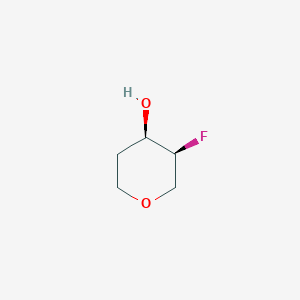

(3s,4r)-3-Fluorooxan-4-ol

Description

The strategic incorporation of fluorine into organic molecules has become a powerful tool in modern drug discovery and materials science. nih.gov When introduced into a carbohydrate-like scaffold, such as an oxane ring, fluorine's unique properties can lead to compounds with enhanced metabolic stability, improved binding affinity to biological targets, and other desirable characteristics. nih.govencyclopedia.pub

Carbohydrates play a crucial role in a vast array of biological processes. However, their direct use as therapeutic agents is often hampered by poor metabolic stability and low bioavailability. nih.gov This has led to the development of "glycomimetics," molecules that mimic the structure and function of natural carbohydrates but with improved drug-like properties. encyclopedia.pub Fluorine is an ideal element for creating these mimics. Its small size allows it to replace a hydroxyl (OH) group, a common functional group in carbohydrates, with minimal steric disruption. nih.gov

The high electronegativity of fluorine profoundly influences the electronic properties of a molecule, which can enhance its binding to target proteins and increase its stability towards enzymatic degradation. nih.govnih.gov Furthermore, the substitution of a hydroxyl group with fluorine can increase a molecule's lipophilicity, or its ability to dissolve in fats, which can improve its absorption and distribution within the body. nih.gov In the realm of heterocyclic chemistry, which focuses on ring structures containing atoms of at least two different elements, the introduction of fluorine can be used to fine-tune the reactivity and conformation of the molecule. nih.gov

The tetrahydropyran (B127337), or oxane, ring is a common structural motif found in a wide variety of natural products, including many carbohydrates. nih.gov This has made it a popular "scaffold" or foundational structure in synthetic design. nih.govprinceton.edu Chemists can use the oxane ring as a starting point and then add various functional groups to create a diverse library of new compounds with a range of potential applications. namiki-s.co.jp The rigid structure of the tetrahydropyran ring can also be advantageous in drug design, as it can help to lock the molecule into a specific conformation that is optimal for binding to its biological target. pharmablock.com

The versatility of the tetrahydropyran scaffold is further enhanced by the numerous synthetic methods available for its construction and functionalization. researchgate.net These methods allow for the precise control of the stereochemistry, or the three-dimensional arrangement of atoms, which is critical for biological activity.

Within the broader class of fluorinated oxane derivatives, (3S,4R)-3-fluorooxan-4-ol has emerged as a particularly valuable "building block" in organic synthesis. nih.govcapes.gov.br A building block is a relatively simple molecule with specific functional groups and a defined stereochemistry that can be used to construct more complex molecules. namiki-s.co.jp

The " (3S,4R)" designation in its name refers to the specific stereochemical configuration at the 3rd and 4th carbon atoms of the oxane ring. This precise spatial arrangement is crucial, as even minor changes in stereochemistry can have a significant impact on a molecule's biological activity. The presence of both a fluorine atom and a hydroxyl group on the oxane ring makes (3S,4R)-3-fluorooxan-4-ol a versatile intermediate for the synthesis of a variety of more complex molecules, including potential drug candidates. google.com Its utility as a stereodefined fluorinated building block allows for the rational design and synthesis of novel compounds with tailored properties. nih.govcapes.gov.br

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-fluorooxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXRZCAECMOKSR-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective and Diastereoselective Synthesis of 3s,4r 3 Fluorooxan 4 Ol and Analogues

Strategies for the Construction of Fluorinated Cyclic Alcohols

The creation of fluorinated cyclic alcohols with precise stereochemistry is a challenging yet crucial task in organic synthesis. Various methodologies have been developed to achieve this, primarily focusing on the controlled introduction of a fluorine atom into a cyclic precursor.

Stereospecific Deoxyfluorination of Cyclic Hydroxy Precursors

One of the most direct methods for synthesizing fluorinated cyclic alcohols is the deoxyfluorination of a corresponding cyclic diol or hydroxy precursor. This reaction involves the substitution of a hydroxyl group with a fluorine atom.

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for deoxyfluorination. rsc.orgnih.gov It is particularly effective in converting alcohols to alkyl fluorides. thieme.de In the context of cyclic systems, DAST has been successfully employed for the deoxyfluorination of cyclic α-hydroxy-β-ketoesters, proceeding with high levels of stereospecificity. rsc.orgnih.gov The reaction conditions are typically mild and operationally simple, making it a practical choice for many synthetic applications. rsc.org For instance, the deoxyfluorination of various α-hydroxy-β-ketoesters using DAST yields the corresponding configurationally inverted α-fluoro-β-ketoesters in high yields. rsc.orgnih.gov

However, the success of DAST-mediated deoxyfluorination can be substrate-dependent. For example, while many indanone-based α-hydroxy-β-ketoesters react well, some substrates, like those with a 5-methoxy substitution, show poor conversion rates. nih.gov Furthermore, alternative deoxyfluorination reagents like PyFluor or protocols involving CuF2 may not be effective for all substrates where DAST succeeds. nih.gov

The stereochemical outcome of deoxyfluorination reactions is a critical consideration. While often presumed to proceed with inversion of configuration via an SN2-type mechanism, the actual outcome can vary depending on the substrate and reaction conditions. rsc.orgnih.govdigitellinc.com

In many cases, particularly with DAST, a clean inversion of configuration is observed, suggesting a direct SN2 displacement. rsc.orgnih.gov This stereospecificity is highly valuable for controlling the stereochemistry of the final product. For example, the deoxyfluorination of homochiral secondary alcohols with DAST and related reagents typically results in the corresponding alkyl fluorides with excellent enantiospecificity for inversion. nih.gov

Conversely, retention of configuration has also been documented. digitellinc.combeilstein-journals.org This can occur through various mechanisms, including the formation of an oxiranium intermediate. beilstein-journals.org For instance, the deoxyfluorination of certain fluorinated 1,6-anhydro-β-D-hexopyranose derivatives with DAST can lead to products with either inversion or retention of configuration, depending on the starting material's stereochemistry. beilstein-journals.org The choice of fluorinating reagent and reaction conditions can also influence the stereochemical course of the reaction. beilstein-journals.org

| Substrate | Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|

| Cyclic α-hydroxy-β-ketoesters | DAST | Inversion | rsc.orgnih.gov |

| Homochiral secondary alcohols | Various (e.g., PyFluor) | Inversion | nih.gov |

| 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose derivatives | DAST | Inversion or Retention | beilstein-journals.org |

Utilizing Diethylaminosulfur Trifluoride (DAST) in Cyclic Systems

Fluorination-Induced Ring-Opening Methodologies

An alternative and powerful strategy for synthesizing complex fluorinated molecules involves the ring-opening of cyclic compounds with a fluorinating agent. researchgate.net This approach can provide access to diverse structures that may be difficult to obtain through other methods. researchgate.net

A notable example of this strategy is the fluorination-induced ring-opening of cyclic allylic alcohols. researchgate.netrsc.org This reaction can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under catalyst-free conditions. researchgate.netrsc.org The process involves the cleavage of a carbon-carbon bond in the cyclic alcohol, leading to the formation of functionalized Z-fluoroalkenes with high yield and selectivity. researchgate.netrsc.org This method is scalable and tolerates a variety of functional groups. rsc.org

The reaction is not limited to five-membered rings; larger ring systems and even acyclic allylic alcohols can undergo a similar C-C bond cleavage to produce trisubstituted fluoroalkenes. rsc.org However, the substrate scope has its limitations. For instance, an aryl or other sp2-hybridized substituent on the alkene moiety of the allylic alcohol is generally required for the successful formation of fluoroalkenes. rsc.org When the substituent is an alkyl group, a different reaction pathway is observed, leading to β-fluoroketones or β-fluoroaldehydes. rsc.org

The regio- and stereoselectivity of ring-opening fluorinations are crucial for their synthetic utility. nih.govresearchgate.net In the case of cyclic allylic alcohols treated with NFSI, the reaction typically yields Z-fluoroalkenes with high stereoselectivity. researchgate.netrsc.org

The factors controlling selectivity in ring-opening reactions can be complex and are often substrate-dependent. nih.gov For instance, in the ring-opening of aziridines with hydrogen fluoride (B91410), the use of a reagent like DMPU-HF can lead to high regio- and stereoselectivity, though the stereochemical outcome can depend on the substitution pattern of the aziridine. nih.gov Similarly, the ring-opening of α-halooxiranes with reagents like boron trifluoride-etherate or HF-pyridine can proceed with high regio- and stereoselectivity to form cis-fluorohydrins. rsc.orgrsc.org Computational studies, such as DFT analysis, can be employed to understand and predict the origins of regio- and stereocontrol in these complex reactions. researchgate.net

| Cyclic Precursor | Reagent | Primary Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| Cyclic Allylic Alcohols (with aryl substituent) | NFSI | Z-Fluoroalkenes | High stereoselectivity | researchgate.netrsc.org |

| Cyclic Allylic Alcohols (with alkyl substituent) | NFSI | β-Fluoroketones | Change in reactivity pathway | rsc.org |

| Aziridines | DMPU-HF | β-Fluoroamines | High regio- and stereoselectivity | nih.gov |

| α-Halooxiranes | BF3·OEt2 or HF·pyridine | cis-Fluorohydrins | High regio- and stereoselectivity | rsc.orgrsc.org |

Functionalization via C-C Bond Cleavage in Cyclic Allylic Alcohols

Asymmetric Synthetic Routes to Chiral Fluorinated Tetrahydropyrans

The construction of chiral fluorinated tetrahydropyrans requires precise control over the stereochemistry at multiple centers. Various asymmetric strategies have been developed to address this challenge, including transformations of chiral precursors and diastereoselective reactions.

Enantiospecific Transformations in Fluoro-Ketoesters

The use of fluoro-ketoesters as precursors is a key strategy for the synthesis of chiral fluorinated heterocycles. rsc.org Enantioselective methods involving these substrates often utilize chiral catalysts to control the stereochemical outcome.

Recent advancements have focused on the enantioselective functionalization of α-fluoro-β-ketoesters. For instance, palladium-catalyzed enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters has been developed for the synthesis of 3-fluoropiperidines, demonstrating the potential of such methods for creating chiral C-F bonds. rsc.org While this example focuses on piperidines, the underlying principles of controlling the stereochemistry of enolates derived from fluoro-ketoesters are applicable to the synthesis of fluorinated tetrahydropyrans.

Hypervalent iodine-based catalysts have also been employed for the synthesis of chiral tertiary fluoro β-ketoesters, which can serve as precursors to fluorinated heterocycles like tetrahydrofurans and pyrrolidines. acs.org These methods often involve fluorocyclization reactions where a chiral catalyst mediates the formation of the heterocyclic ring with high enantioselectivity. acs.org Although direct application to (3S,4R)-3-fluorooxan-4-ol from fluoro-ketoesters is not explicitly detailed in the provided results, the catalytic systems developed for similar fluorinated heterocycles provide a strong foundation for future work in this area. acs.org

| Catalyst Type | Substrate | Product | Key Features |

| Palladium | Acyclic α-fluoro-β-ketoesters | 3-Fluoropiperidines | High enantioselectivity in allylic alkylation. rsc.org |

| Hypervalent Iodine | Fluoro β-ketoesters | Chiral tertiary fluoro β-ketoesters | Catalytic and enantioselective fluorination. acs.org |

| Copper | β-ketoester substrates | Substituted tetrahydropyran-4-ones | Enantioselective intramolecular cross-dehydrogenative coupling. researchgate.net |

Diastereoselective Reduction Approaches (e.g., in β-amino acid synthesis)

Diastereoselective reduction is a powerful tool for establishing the desired stereochemistry in the synthesis of complex molecules. In the context of fluorinated tetrahydropyrans, this approach can be used to control the relative stereochemistry of the fluorine and hydroxyl groups.

The synthesis of fluorinated β-amino acids often involves diastereoselective reduction of fluorinated β-imino esters. thieme-connect.com These methods, while focused on amino acid synthesis, highlight the effectiveness of substrate-controlled or reagent-controlled reductions in setting stereocenters adjacent to a fluorine-bearing carbon. For example, the reduction of a ketone precursor to an alcohol with specific diastereoselectivity is a critical step in many synthetic routes.

A short and highly stereoselective synthesis of (2S,3S)-4-fluorothreonine, a naturally occurring fluorinated amino acid, involved the stereoselective reduction of a β-keto intermediate. psu.edu The reduction of the carbonyl group proceeded with high diastereoselectivity to afford the threo product. psu.edu This principle can be extended to the synthesis of (3S,4R)-3-fluorooxan-4-ol, where the reduction of a corresponding fluorinated ketone precursor would be a key step in establishing the cis relationship between the fluorine and hydroxyl groups. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Convergent and Divergent Synthetic Pathways to (3S,4R)-3-Fluorooxan-4-ol

The synthesis of (3S,4R)-3-fluorooxan-4-ol can be approached through both convergent and divergent strategies, allowing for the construction of the target molecule and its analogues from common intermediates.

Methodologies for Installing Fluorine with High Stereocontrol

The introduction of fluorine with high stereocontrol is a critical aspect of synthesizing (3S,4R)-3-fluorooxan-4-ol. Both nucleophilic and electrophilic fluorination methods have been developed to achieve this.

A three-step stereoselective synthesis of (2S,3S)-4-fluorothreonine provides a relevant example of installing a fluorine atom with stereocontrol. psu.edu This route involved the treatment of a precursor with fluoroacetyl chloride, followed by a stereoselective reduction. psu.edu Another approach involves the ring-opening of epoxides with a fluoride source. For instance, the reaction of α,β-epoxy-alcohols with reagents like Deoxo-Fluor® can proceed with high regio- and stereoselectivity to introduce a fluorine atom. d-nb.info The subsequent ring-opening of the resulting fluoroepoxide with an HF source can then install a second fluorine atom, demonstrating the potential for stereospecific fluorination reactions. d-nb.info

Modern approaches also include catalytic asymmetric fluorination. For instance, nickel-catalyzed hydroalkylation of fluoroalkenes can produce motifs with adjacent chiral centers with excellent regio-, enantio-, and diastereocontrol. acs.orgnih.gov This method offers a powerful way to construct fluorine-containing stereogenic centers.

| Fluorination Method | Reagent | Key Features |

| Electrophilic Fluorination | Fluoroacetyl chloride | Used in the synthesis of (2S,3S)-4-fluorothreonine. psu.edu |

| Nucleophilic Fluorination | Deoxo-Fluor®, HF/pyridine | Stereospecific ring-opening of epoxides. d-nb.info |

| Catalytic Asymmetric Fluorination | Nickel-hydride catalyst | Regio-, enantio-, and diastereoselective hydroalkylation of fluoroalkenes. acs.orgnih.gov |

Derivatization of Precursors to Achieve the (3S,4R) Configuration

The desired (3S,4R) configuration of 3-fluorooxan-4-ol (B1446725) can be achieved through the derivatization of chiral precursors. This often involves starting with a readily available chiral molecule and performing a series of stereocontrolled transformations.

The synthesis of chiral hexynones as precursors for photosynthetic hydroporphyrins demonstrates the use of chiral Weinreb amides derived from amino acids to create complex chiral molecules. rsc.org This highlights the strategy of using the chiral pool to build stereochemically rich structures. Similarly, enantiomerically enriched indolines and tetrahydroisoquinolines have been synthesized from (S)-amino acid-derived chiral carbocations, showcasing a diastereoselective Friedel–Crafts reaction. rsc.org

In the context of tetrahydropyrans, a stereoselective Heck redox-relay strategy has been used to synthesize 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This approach allows for the creation of diverse tetrahydropyran (B127337) structures with excellent stereoselectivity. Such a strategy could be adapted for the synthesis of (3S,4R)-3-fluorooxan-4-ol by starting with a suitable fluorinated dihydropyran precursor.

Process Development Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of safety, efficiency, cost-effectiveness, and scalability. google.com For the synthesis of (3S,4R)-3-fluorooxan-4-ol, several factors would be critical in process development.

The choice of fluorinating agent is a major consideration. Reagents like Deoxo-Fluor® and DAST are effective but can be hazardous and expensive for large-scale use. d-nb.infounimi.it The development of safer and more economical fluorination methods, such as using DMPU/HF, which can offer higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF, is crucial. researchgate.net The use of enzymatic catalysis, where fluorinases can directly form the C-F bond, represents a promising and environmentally friendly alternative for scalable synthesis. nih.gov

Advanced Spectroscopic Characterization and Conformational Analysis of 3s,4r 3 Fluorooxan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamics

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For (3S,4R)-3-Fluorooxan-4-ol, NMR provides critical insights into its three-dimensional structure and conformational preferences in solution.

Elucidation of Dihedral Angles via Vicinal Coupling Constants (³J) in Pyran Rings

The magnitude of three-bond proton-proton coupling constants (³JHH) is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.orgmiamioh.edu This principle is instrumental in determining the conformation of pyran rings. researchgate.netmdpi.comnih.gov In a chair conformation, the relative orientation of substituents (axial or equatorial) dictates the observed ³J values. Generally, large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between protons, while smaller couplings suggest axial-equatorial or diequatorial arrangements. libretexts.orgmdpi.com

The presence of an electronegative fluorine atom can influence the magnitude of these coupling constants. libretexts.orgnih.gov For fluorinated pyranose rings, the analysis of ³JHH values, often in conjunction with ³JHF (proton-fluorine) couplings, allows for the precise determination of the ring's conformational equilibrium. nih.govacs.org For (3S,4R)-3-Fluorooxan-4-ol, the expected chair conformation would be analyzed by measuring the coupling constants of the ring protons to deduce their relative orientations and thereby confirm the stereochemistry at C3 and C4.

Table 1: Representative Vicinal Coupling Constants (³J) in Pyranose Rings and Their Relation to Dihedral Angles

| Coupled Protons | Dihedral Angle (φ) | Typical ³JHH (Hz) | Conformation |

| H-1a, H-2a | ~180° | 8 - 13 | trans-diaxial |

| H-1a, H-2e | ~60° | 1 - 5 | gauche |

| H-1e, H-2a | ~60° | 1 - 5 | gauche |

| H-1e, H-2e | ~60° | 2 - 5 | gauche |

Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. Values are general and can be influenced by substituents.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for establishing through-bond and through-space correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different fragments within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. libretexts.orgacdlabs.comnanalysis.com For (3S,4R)-3-Fluorooxan-4-ol, NOESY cross-peaks between specific protons would provide definitive proof of their relative spatial arrangement, confirming the cis or trans relationship of the fluoro and hydroxyl groups. libretexts.orgumass.edu For instance, a NOE between the proton at C3 and the proton at C4 would indicate their spatial proximity.

Experimental Validation of Conformational Preferences in Fluorinated Oxanols

The introduction of a fluorine atom can significantly influence the conformational equilibrium of the oxane ring due to stereoelectronic effects, such as the gauche effect. Experimental validation of the preferred conformation of (3S,4R)-3-Fluorooxan-4-ol is achieved by integrating data from various NMR experiments. The analysis of vicinal coupling constants provides a time-averaged picture of the ring conformation. nih.govnih.gov

Heteronuclear NOE experiments can also be employed to further probe the conformational landscape. nih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in concert with experimental NMR data to provide a more detailed understanding of the conformational energies and preferences of fluorinated oxanols. nih.gov Studies on related fluorinated tetrahydropyran (B127337) derivatives have demonstrated that the chair conformation is typically favored, with the substituents occupying positions that minimize steric strain and maximize stabilizing electronic interactions.

Mass Spectrometry (MS) for Molecular Confirmation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For (3S,4R)-3-Fluorooxan-4-ol, with a molecular formula of C₅H₉FO₂ and a molecular weight of 120.12 g/mol , mass spectrometry confirms its identity. amadischem.comchem-contract.com

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for carbohydrate analysis as they minimize fragmentation and primarily produce the molecular ion. nih.govacs.org For (3S,4R)-3-Fluorooxan-4-ol, one would expect to observe ions corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the ionization mode.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing structural information. The fragmentation patterns of carbohydrates are well-established and involve glycosidic bond cleavages and cross-ring cleavages. acs.orgresearchgate.net The fragmentation of (3S,4R)-3-Fluorooxan-4-ol would be expected to show losses of water (H₂O) and hydrogen fluoride (B91410) (HF), as well as characteristic cleavages of the pyran ring.

Table 2: Expected Mass Spectrometry Data for (3S,4R)-3-Fluorooxan-4-ol

| Ion | Expected m/z |

| [M+H]⁺ | 121.06 |

| [M+Na]⁺ | 143.04 |

| [M-H]⁻ | 119.04 |

Calculated for C₅H₉FO₂.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For (3S,4R)-3-Fluorooxan-4-ol, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), carbon-fluorine (C-F), and carbon-oxygen (C-O) bonds.

-OH stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. researchgate.net

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the saturated ring system.

C-F stretch: A strong absorption band typically appears in the 1000-1400 cm⁻¹ region, which is indicative of the carbon-fluorine bond. researchgate.net

C-O stretch: The C-O stretching vibrations of the pyran ring and the alcohol would likely appear in the 1050-1150 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for (3S,4R)-3-Fluorooxan-4-ol

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Alkane | C-H stretch | 2850 - 3000 |

| Fluoroalkane | C-F stretch | 1000 - 1400 (strong) |

| Ether/Alcohol | C-O stretch | 1050 - 1150 |

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Chiral HPLC)

Chiroptical methods are essential for confirming the stereochemical integrity and determining the enantiomeric purity of chiral molecules like (3S,4R)-3-Fluorooxan-4-ol.

Optical Rotation: As a chiral molecule, (3S,4R)-3-Fluorooxan-4-ol will rotate the plane of polarized light. sigmaaldrich.com The specific rotation, [α]D, is a characteristic physical property. Measurement of the optical rotation provides a straightforward method to assess the enantiomeric excess of a sample, provided the rotation of the pure enantiomer is known.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. sigmaaldrich.com By using a chiral stationary phase (CSP), the enantiomers of a racemic mixture can be resolved into two distinct peaks. The relative area of these peaks can be used to accurately determine the enantiomeric purity. For (3S,4R)-3-Fluorooxan-4-ol, developing a chiral HPLC method would be a definitive way to quantify its enantiomeric excess and confirm its stereochemical configuration. A patent application mentions the use of HPLC for reaction completion confirmation in a synthesis involving this compound. google.com

Computational Chemistry and Theoretical Understanding of Fluorinated Oxanols

Quantum Chemical Investigations of Conformational Landscapes

Theoretical chemistry provides powerful tools to map the potential energy surface of molecules and identify stable conformations. For fluorinated oxanols, methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations are employed to achieve energetic and geometric accuracy.

Density Functional Theory is a computational workhorse for predicting the geometry and relative energies of molecular conformers. Studies on analogous systems, such as trans-3-halo-2-hydroxy-tetrahydropyrans, have utilized DFT methods like M06-2X with an augmented basis set (e.g., aug-cc-pVTZ) to optimize conformer geometries and calculate their energies. psu.edursc.orgresearchgate.net For (3s,4r)-3-Fluorooxan-4-ol, DFT calculations would identify the energy minima corresponding to the diaxial and diequatorial chair conformations. These calculations often reveal that the diaxial conformer can be surprisingly stable, or even more stable than the diequatorial form, despite the potential for steric hindrance. researchgate.net This counterintuitive preference points to the presence of stabilizing non-covalent interactions.

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Key Dihedral Angles (degrees) |

|---|---|---|

| Diequatorial (eq,eq) | 0.00 (Reference) | F-C3-C4-O ≈ 60° |

| Diaxial (ax,ax) | -0.5 to +1.0 | F-C3-C4-O ≈ 180° |

Note: The data in this table are illustrative, based on findings for analogous systems, as specific experimental or computational values for (3s,4r)-3-Fluorooxan-4-ol are not widely published. The relative energies can be highly sensitive to the level of theory and basis set used.

While DFT is broadly effective, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating accurate interaction and conformational energies. arxiv.orgnih.govrsc.org These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the weak interactions that govern conformational preferences in fluorinated systems. arxiv.org

Studies on similar substituted tetrahydropyrans have shown that the relative energies of conformers can vary significantly with the computational method used. nih.gov For instance, the energy difference between axial and equatorial conformers can change by several kcal/mol when moving from DFT to CCSD(T) calculations, sometimes even reversing the predicted stability order. nih.gov Therefore, benchmarking with CCSD(T) at the complete basis set (CBS) limit is often necessary for a definitive understanding of the intrinsic conformational preferences of these molecules. rsc.orgnih.gov

| Conformer | B3LYP/6-31G* | MP2/aug-cc-pVTZ | CCSD(T)/CBS |

|---|---|---|---|

| Equatorial | 0.00 | 0.00 | 0.00 |

| Axial | +0.85 | -0.20 | -0.15 |

Note: This table demonstrates a hypothetical trend where the predicted stability of conformers changes with the level of theory, a known phenomenon in related systems.

Density Functional Theory (DFT) Studies of Energy Minima

Analysis of Intramolecular Interactions Governing Conformational Preferences

The relative stability of the diaxial and diequatorial conformers of (3s,4r)-3-Fluorooxan-4-ol is determined by a delicate balance of several intramolecular interactions, including steric repulsion, electrostatic forces, and hyperconjugative effects.

Electrostatic interactions play a pivotal role in the conformational analysis of polar molecules. researchgate.net In (3s,4r)-3-Fluorooxan-4-ol, the orientation of the C-F and C-OH bond dipoles is a key factor. In the diequatorial conformer, these dipoles are gauche to one another, which can lead to repulsion. In the diaxial conformer, the dipoles are anti-periplanar, an arrangement that can minimize electrostatic repulsion. researchgate.net

Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (OH···F) can significantly stabilize the conformer that allows for a favorable geometry for this interaction. acs.org Computational analyses using methods like Quantum Theory of Atoms in Molecules (QTAIM) can identify bond paths and characterize such interactions. The diaxial conformer may be particularly stabilized if it allows for a short H···F distance and a favorable angle for such a hydrogen bond.

Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding (σ) orbital. rsc.org These n→σ or σ→σ* interactions are fundamental to understanding stereoelectronic effects. In fluorinated systems, the interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-F bond (n_O → σ*_C-F) can be a significant stabilizing force. researchgate.net

| Interaction | Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) | Favored Conformation |

|---|---|---|---|---|

| Anomeric-type | n(Oring) | σ(C-F) | ~1.0 - 3.0 | Axial F |

| Gauche Effect | σ(C-H) | σ(C-F) | ~1.5 - 2.5 | Gauche |

| Hydrogen Bond-type | n(F) | σ*(O-H) | ~0.5 - 2.0 | Diaxial |

Note: Values are representative and derived from general studies of fluorinated heterocycles. The specific energies depend on the precise geometry of the conformer.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran ring to adopt an axial position, contrary to what would be expected from steric considerations alone. wikipedia.org This effect is classically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-X (substituent) bond, which is maximized in the axial conformation. rsc.orgcdnsciencepub.com An alternative explanation involves the minimization of dipole-dipole repulsion in the axial form. wikipedia.org

Hyperconjugative Effects and Gauche Preferences

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic conformational landscape of a molecule. For a molecule like (3s,4r)-3-Fluorooxan-4-ol, MD simulations can reveal the preferred chair and boat conformations of the oxane ring, the orientation of the fluorine and hydroxyl substituents, and the role of intramolecular hydrogen bonding.

In the case of substituted oxanes, the conformational equilibrium is influenced by a variety of factors, including steric and stereoelectronic effects. The anomeric effect, for instance, describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation. While the fluorine atom in (3s,4r)-3-Fluorooxan-4-ol is not at the anomeric position, stereoelectronic effects involving the fluorine atom and the ring oxygen can still play a significant role in determining the conformational preferences.

MD simulations of analogous 2-fluorotetrahydropyran have shown that the axial conformation is preferred over the equatorial one, a clear manifestation of the anomeric effect. For (3s,4r)-3-Fluorooxan-4-ol, the situation is more complex due to the presence of the hydroxyl group at the 4-position. The interplay between the gauche effect involving the F-C3-C4-OH dihedral angle and potential intramolecular hydrogen bonding between the fluorine and hydroxyl groups can lead to a rich conformational landscape.

A hypothetical MD simulation of (3s,4r)-3-Fluorooxan-4-ol in an aqueous environment would likely show the molecule predominantly adopting a chair conformation. The relative populations of the conformers with axial versus equatorial fluorine and hydroxyl groups would depend on the balance of steric hindrance, stereoelectronic effects, and interactions with the solvent.

Table 1: Hypothetical Conformational Distribution of (3s,4r)-3-Fluorooxan-4-ol from a Molecular Dynamics Simulation

| Conformer | Fluorine Orientation | Hydroxyl Orientation | Population (%) | Key Stabilizing Interactions |

| Chair 1 | Axial | Equatorial | 65 | Gauche effect, favorable dipole interactions |

| Chair 2 | Equatorial | Axial | 30 | Minimized steric hindrance |

| Boat/Twist-Boat | - | - | 5 | Transient, higher energy states |

Note: This table is illustrative and based on general principles of conformational analysis of substituted tetrahydropyrans. The exact populations would require specific computational studies.

Reaction Mechanism Studies through Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate. For a molecule like (3s,4r)-3-Fluorooxan-4-ol, computational methods can provide insights into both its synthesis (fluorination) and its subsequent chemical transformations (derivatization).

The synthesis of fluorinated oxanols often involves the fluorination of a suitable precursor, such as an unsaturated pyran or an epoxide. Computational studies can be used to model these reactions and determine the most likely mechanistic pathway. For example, the fluorination of a glycal (an unsaturated sugar derivative) with an electrophilic fluorinating agent like Selectfluor can proceed through different mechanisms, including an oxirane intermediate or a direct addition pathway.

By locating the transition state structures for each possible pathway and calculating their corresponding activation energies, one can predict the regioselectivity and stereoselectivity of the reaction. For the formation of (3s,4r)-3-Fluorooxan-4-ol, a key step would be the fluorination of a precursor like 3,4-dihydro-2H-pyran. Computational modeling could help in understanding why the fluorine atom adds to the 3-position and how the stereochemistry at both the 3- and 4-positions is controlled.

Table 2: Hypothetical Calculated Energy Barriers for the Fluorination of a Pyran Precursor

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

| Path A: Concerted addition | [TS_concerted] | 25 | Minor product |

| Path B: Stepwise via oxirane | [TS_oxirane_formation] | 18 | Major product, leading to desired stereochemistry |

| Path C: Stepwise via carbocation | [TS_carbocation_formation] | 22 | Potential for rearrangements |

Note: This table presents hypothetical data to illustrate the application of computational methods in predicting reaction outcomes. Actual values would be derived from specific quantum mechanical calculations.

Computational methods can also serve as mechanistic probes to understand the subtle factors that influence reaction pathways. For instance, the nature of the solvent can have a profound effect on the energy profile of a reaction, particularly for those involving charged intermediates. By performing calculations with different solvent models (e.g., implicit or explicit solvent), it is possible to dissect the role of the solvent in stabilizing or destabilizing transition states and intermediates.

In the context of the derivatization of (3s,4r)-3-Fluorooxan-4-ol, computational studies can be used to predict the reactivity of the hydroxyl group. For example, the pKa of the hydroxyl group can be calculated to assess its acidity, which is crucial for reactions involving deprotonation. Furthermore, the reaction of the hydroxyl group with an electrophile, such as an acyl chloride, can be modeled to understand the factors that govern the stereochemical outcome of the esterification.

The presence of the fluorine atom can influence the reactivity of the neighboring hydroxyl group through inductive effects. Computational analysis of the electron density distribution, such as Natural Bond Orbital (NBO) analysis, can quantify these effects and provide a rationale for the observed reactivity. These computational probes are invaluable for optimizing reaction conditions and for designing new synthetic routes to access novel derivatives of (3s,4r)-3-Fluorooxan-4-ol with desired biological activities.

Chemical Reactivity and Derivatization Chemistry of 3s,4r 3 Fluorooxan 4 Ol

Stereoselective Functionalization of the Oxane Ring System

The chemical architecture of (3S,4R)-3-fluorooxan-4-ol, featuring a stereochemically defined fluorine atom and a hydroxyl group on a saturated heterocyclic ring, presents a valuable platform for the synthesis of complex molecules. The strategic location of the fluorine atom influences the reactivity of the adjacent hydroxyl group, allowing for stereoselective functionalization. This is of particular interest in medicinal chemistry, where precise control of the three-dimensional arrangement of atoms is crucial for biological activity.

Research in the derivatization of (3S,4R)-3-fluorooxan-4-ol has demonstrated its utility as a chiral building block. A key transformation is the stereospecific conversion of the C4-hydroxyl group into other functional groups, such as an amine. This conversion typically proceeds with an inversion of stereochemistry at the C4 position, leading to the (3S,4S) configuration in the product.

One common method to achieve this is through a Mitsunobu reaction or a related two-step nucleophilic substitution sequence. In such a process, the hydroxyl group is first activated to create a good leaving group. Subsequent attack by a nitrogen nucleophile, such as an azide (B81097) or a protected amine, occurs via an SN2 mechanism, resulting in the inversion of the stereocenter. For instance, the reaction of (3S,4R)-3-fluorooxan-4-ol with a nucleophile can lead to the formation of (3S,4S)-4-amino-3-fluorooxane. The presence of the electron-withdrawing fluorine atom at the adjacent C3 position can modulate the reactivity of the C4 carbon, potentially influencing reaction rates and conditions.

A plausible synthetic route involves the activation of the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, followed by displacement with a nitrogen nucleophile. Alternatively, the Mitsunobu reaction offers a one-pot procedure using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD) to facilitate the substitution with a suitable nitrogen source like phthalimide (B116566) or an azide. organic-chemistry.org

The following table summarizes a representative stereoselective amination reaction of (3S,4R)-3-fluorooxan-4-ol.

| Reaction | Starting Material | Reagents | Product | Key Features |

| Stereoselective Amination | (3S,4R)-3-Fluorooxan-4-ol | 1. Activating Agent (e.g., MsCl, TsCl) + Base2. Nitrogen Nucleophile (e.g., NaN3, Phthalimide) | (3S,4S)-4-Azido-3-fluorooxane or (3S,4S)-4-Phthalimido-3-fluorooxane | Inversion of stereochemistry at C4; SN2 mechanism. The product can be further converted to the primary amine. |

This type of stereoselective functionalization is highlighted in the synthesis of complex biologically active molecules, where the fluorooxane moiety is incorporated as a key structural element. google.com The availability of the corresponding amine, (3S,4R)-3-Fluorooxan-4-amine hydrochloride, from chemical suppliers further attests to the successful application of such synthetic strategies. cymitquimica.com

C-O Bond Cleavage Reactions in Cyclic Ethers for Further Functionalization

The oxane ring of (3S,4R)-3-fluorooxan-4-ol is a cyclic ether. While the functionalization of the hydroxyl group is a common strategy for derivatization, reactions involving the cleavage of the C-O bonds within the ring can offer alternative pathways to novel structures. Generally, the tetrahydropyran (B127337) ring is relatively stable, and forcing conditions are often required to induce C-O bond cleavage.

The presence of the fluorine atom in (3S,4R)-3-fluorooxan-4-ol can influence the regioselectivity of ring-opening reactions. Lewis acids or strong protic acids are typically employed to activate the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. The outcome of such reactions is governed by a balance of electronic and steric factors.

In the context of related cyclic ethers, C-O bond cleavage can be achieved through various methods, including:

Reaction with Strong Acids: Treatment with strong acids like HBr or HI can lead to ring opening, forming a halo-alcohol. The regioselectivity will depend on the substitution pattern and the stability of any potential carbocationic intermediates.

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trihalides (e.g., BBr3) are effective reagents for the cleavage of ethers. These reactions can proceed under milder conditions compared to strong protic acids.

Reductive Cleavage: Certain reducing agents, often in combination with a Lewis acid, can effect the reductive cleavage of C-O bonds in cyclic ethers.

While specific examples of C-O bond cleavage for (3S,4R)-3-fluorooxan-4-ol are not extensively reported in the literature, the principles governing these reactions in other substituted tetrahydropyrans can be extrapolated. The electron-withdrawing nature of the fluorine atom would likely disfavor the formation of a positive charge at the adjacent C2 and C4 positions, thus influencing where a nucleophile might attack in an acid-catalyzed ring-opening.

The table below outlines general conditions for C-O bond cleavage reactions applicable to the tetrahydropyran ring system.

| Reaction Type | Reagents | General Product Type | Notes |

| Acid-Catalyzed Ring Opening | HBr, HI | Dihaloalkane or Haloalkanol | Requires harsh conditions. Regioselectivity is influenced by steric and electronic effects. |

| Lewis Acid-Mediated Cleavage | BBr3, AlCl3 | Bromoalkanol | Generally more effective for aryl ethers but can cleave alkyl ethers. |

| Reductive Cleavage | LiAlH4/AlCl3, Et3SiH/Lewis Acid | Diol or Alcohol | The product depends on the specific reagents and reaction conditions. |

It is important to note that for a molecule like (3S,4R)-3-fluorooxan-4-ol, such C-O bond cleavage reactions would compete with reactions at the hydroxyl group. Therefore, protection of the hydroxyl group would likely be a prerequisite for achieving selective C-O bond cleavage of the oxane ring.

Research Applications and Broader Scientific Impact of Fluorinated Oxane Derivatives

Utility as Chiral Building Blocks in Complex Synthetic Endeavors

The well-defined three-dimensional structure of fluorinated oxanes, such as (3s,4r)-3-Fluorooxan-4-ol, makes them highly valuable as chiral building blocks in the synthesis of complex molecules. Their inherent chirality and the presence of the influential fluorine atom provide a robust platform for constructing sophisticated molecular architectures with high levels of stereocontrol.

Precursors for Scaffold Construction in Target-Oriented Synthesis

Target-oriented synthesis, the art of constructing complex molecules with a specific purpose, often relies on the availability of versatile and stereochemically rich starting materials. beilstein-journals.org Fluorinated oxane derivatives serve as exemplary precursors in this regard. Their cyclic ether framework can be manipulated through various chemical transformations, including ring-opening reactions, to generate linear or more complex cyclic systems. alfa-chemistry.combeilstein-journals.org For instance, the oxane ring can be cleaved to reveal a difunctionalized acyclic chain, with the fluorine and hydroxyl groups of the original molecule serving as handles for further elaboration. This strategy allows chemists to access intricate carbon skeletons that are challenging to synthesize through other means. The strategic placement of the fluorine atom can also direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of enantiomerically pure target molecules.

The development of ambitious synthetic pathways has enabled access to highly complex and intricate molecular structures, consistently advancing the boundaries of efficiency and creativity by integrating modern methodologies and innovative strategies. beilstein-journals.org The use of fluorinated oxane derivatives as scaffolds aligns with concept-driven strategies in target-oriented synthesis, where the inherent properties of the building block guide the synthetic design. beilstein-journals.org

Integration into Fluorine-Containing Bioactive Molecules and Chemical Probes

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance their pharmacological profiles, including metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net Fluorinated oxane derivatives are ideal for this purpose, as they provide a pre-functionalized, fluorine-containing motif that can be readily integrated into larger, more complex bioactive molecules. researchgate.net The oxane ring itself is a common structural feature in many natural products and pharmaceuticals, making its fluorinated congeners attractive for creating novel analogs of existing drugs.

For example, the (3s,4r)-3-Fluorooxan-4-ol moiety can be incorporated into nucleoside analogs or other small molecules designed to interact with specific biological targets. nih.gov The fluorine atom can modulate the electronic properties and conformation of the molecule, leading to improved interactions with enzymes or receptors. chim.itbeilstein-journals.org Furthermore, fluorinated oxanes can be used to develop chemical probes, which are essential tools for studying biological processes. The fluorine atom can serve as a reporter group for ¹⁹F NMR spectroscopy, allowing for the non-invasive monitoring of the probe's interactions and localization within a biological system. nih.gov

Contributions to Fundamental Understanding of Organofluorine Chemistry

The study of fluorinated oxane derivatives has not only provided practical tools for synthesis but has also contributed significantly to the fundamental understanding of organofluorine chemistry. The interplay of the electronegative fluorine atom and the cyclic ether structure gives rise to fascinating stereoelectronic effects that govern the molecule's conformation and reactivity.

Insights into Stereoelectronic Effects in Fluorinated Heterocycles

Stereoelectronic effects are orbital interactions that dictate the preferred three-dimensional arrangement of atoms in a molecule. wikipedia.org In fluorinated heterocycles like (3s,4r)-3-Fluorooxan-4-ol, several of these effects are at play. The anomeric effect, first observed in carbohydrate chemistry, describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. scripps.edu This effect is a result of a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-substituent bond. scripps.eduacs.org

In addition to the anomeric effect, the gauche effect is also prominent in fluorinated systems. researchgate.net This effect describes the tendency of vicinal electron-withdrawing groups, such as fluorine, to prefer a gauche (60°) rather than an anti (180°) conformation. researchgate.netresearchgate.net In fluorinated oxanes, the interplay between the anomeric effect, the gauche effect, and classical steric interactions leads to a complex conformational landscape. nih.gov Detailed computational and experimental studies on these molecules have provided invaluable data for refining our understanding of these fundamental stereoelectronic principles. researchgate.netnih.gov

Advances in Stereoselective Fluorination Methodologies

The demand for enantiomerically pure fluorinated compounds has driven the development of new and improved methods for stereoselective fluorination. google.com The synthesis of specific stereoisomers of fluorinated oxanes, such as (3s,4r)-3-Fluorooxan-4-ol, has served as a benchmark for testing the efficacy and selectivity of these new methods. Both electrophilic and nucleophilic fluorination strategies have been employed. chim.it

Recent advancements include the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction. acs.org For example, chiral transition metal complexes and organocatalysts have been successfully used to achieve high levels of enantioselectivity in the fluorination of cyclic enol ethers and other precursors to fluorinated oxanes. acs.orgrsc.org The development of reagents like DMPU/HF has also provided milder and more selective conditions for nucleophilic fluorination, leading to higher yields and diastereoselectivities in the synthesis of 4-fluorotetrahydropyrans. researchgate.netnih.gov

Table 1: Comparison of Fluorination Reagents for Tetrahydropyran (B127337) Synthesis

| Reagent | Advantage | Disadvantage | Reference |

| Pyridine/HF | Established reagent | Lower yields and diastereoselectivity | researchgate.netnih.gov |

| DMPU/HF | Higher yields and diastereoselectivity | Newer reagent | researchgate.netnih.gov |

| Selectfluor® | Electrophilic fluorinating agent | Requires specific substrates | researchgate.net |

| Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination reagent | Can be harsh | chinesechemsoc.org |

Development of Advanced Synthetic Methodologies Employing Cyclic Ethers

The unique reactivity of fluorinated cyclic ethers has spurred the development of novel synthetic methodologies that take advantage of their distinct properties. These methods often involve the strategic cleavage or functionalization of the ether ring, providing access to a wide range of valuable chemical entities. alfa-chemistry.comchinesechemsoc.org

Ring-opening reactions of fluorinated cyclic ethers, such as oxetanes and oxanes, can be initiated by various reagents to yield functionalized acyclic products. beilstein-journals.orgresearchgate.netcas.cn The regioselectivity of these reactions is often controlled by the electronic influence of the fluorine atom, which can direct nucleophilic attack to a specific carbon atom. beilstein-journals.org For example, the ring opening of fluoroalkylidene-oxetanes with bromide ions has been shown to be governed by electronic rather than steric factors, leading to the selective formation of tetrasubstituted fluoroalkenes. beilstein-journals.org

Furthermore, deconstructive functionalization strategies have been developed that involve the cleavage of C-O bonds in cyclic ethers. chinesechemsoc.org An unprecedented difluorocarbene-mediated C–O bond cleavage of cyclic ethers has been disclosed, which allows for the construction of difluoromethyl ethers under mild conditions. chinesechemsoc.org This reaction not only introduces fluorine atoms but can also form ester or ether linkages, highlighting the versatility of fluorinated cyclic ethers in synthetic methodology development. chinesechemsoc.org These advanced methods expand the synthetic chemist's toolkit and enable the efficient construction of complex fluorinated molecules from readily available cyclic ether starting materials.

Role in Materials Science Research and Advanced Functional Molecules

The unique properties conferred by the fluorine atom, such as high thermal stability and altered electronic characteristics, make fluorinated oxane derivatives valuable building blocks in materials science. mdpi.com Their incorporation into polymers can lead to materials with enhanced durability and specific hydrophobic characteristics.

Furthermore, the polarity induced by the C-F bond can be exploited in the design of advanced functional molecules. d-nb.info For instance, fluorinated compounds have been investigated for use in ferroelectric liquid crystal systems, which have applications in electronic displays and sensors due to their unique electro-optical properties. The ability of fluorine to modulate molecular properties makes these derivatives candidates for creating materials with tailored functionalities. researchgate.net Research in this area also explores the synthesis of fluorinated bridged bicyclic compounds as three-dimensional replacements for planar aromatic rings in the development of novel materials. d-nb.info

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the absolute configuration of (3S,4R)-3-Fluorooxan-4-ol in synthetic products?

- Methodological Answer : The absolute configuration can be determined via single-crystal X-ray diffraction with anomalous scattering, which directly visualizes stereochemistry. For example, in related fluorophenyl piperidine derivatives, X-ray crystallography confirmed configurations using R-factor refinement . Alternatively, chiral derivatization (e.g., Mosher’s ester formation) followed by ¹H NMR analysis of diastereotopic protons can resolve ambiguities .

Q. How can enantiomeric purity be ensured during the synthesis of (3S,4R)-3-Fluorooxan-4-ol?

- Methodological Answer : Chiral stationary-phase HPLC or SFC (supercritical fluid chromatography) is effective for resolving enantiomers. For polar fluorinated compounds, reverse-phase HPLC with chiral additives (e.g., cyclodextrins) improves resolution. Enzymatic resolution using lipases or esterases has also been applied to similar oxane derivatives .

Q. What spectroscopic markers distinguish (3S,4R)-3-Fluorooxan-4-ol from its stereoisomers?

- Methodological Answer : Key markers include:

- ¹³C NMR : Fluorine coupling (²JCF ~20–30 Hz) at C3 and deshielding of C4 due to hydroxyl group proximity.

- ¹H NMR : Axial-equatorial coupling patterns (J ~2–5 Hz) between H3 and H4, influenced by ring puckering.

- IR : Broad O-H stretch (~3200–3400 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What purification techniques are optimal for isolating (3S,4R)-3-Fluorooxan-4-ol from polar byproducts?

- Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is effective. For less polar impurities, silica gel chromatography with ethyl acetate/methanol (95:5) can separate hydroxylated fluorinated compounds .

Advanced Research Questions

Q. How does the fluorine substituent at C3 influence the conformational dynamics of the oxane ring?

- Methodological Answer : Fluorine’s electronegativity induces ring puckering via hyperconjugative interactions. Variable-temperature (VT) NMR can track ring-flipping barriers (ΔG‡), while DFT calculations (e.g., B3LYP/6-311+G(d,p)) model chair vs. twist-boat conformers. For example, 3-fluoro-4-hydroxy benzoic acid derivatives show ΔG‡ >10 kcal/mol due to steric and electronic effects .

Q. What strategies mitigate dehydrofluorination during nucleophilic substitution reactions involving (3S,4R)-3-Fluorooxan-4-ol?

- Methodological Answer : Dehydrofluorination is minimized by:

- Avoiding strong bases (e.g., NaOH) and using mild conditions (pH <10).

- Employing aprotic solvents (e.g., DMF, THF) to reduce β-elimination.

- Pre-protecting the hydroxyl group with TBS or acetyl to stabilize the intermediate .

Q. How can diastereomeric ratios be quantified without chiral chromatography?

- Methodological Answer : ¹⁹F NMR is highly sensitive to stereochemical environments; diastereomers exhibit distinct chemical shifts (Δδ ~0.1–1 ppm). Isotopic labeling (e.g., ²H or ¹³C at C4) combined with 2D NMR (HSQC, NOESY) can also differentiate stereoisomers .

Q. What computational approaches predict the reactivity of (3S,4R)-3-Fluorooxan-4-ol in glycosylation or phosphorylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic attacks, while Molecular Dynamics (MD) simulations model solvation effects. For fluorinated oxanes, PCM (Polarizable Continuum Model) solvation parameters improve accuracy in predicting regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.